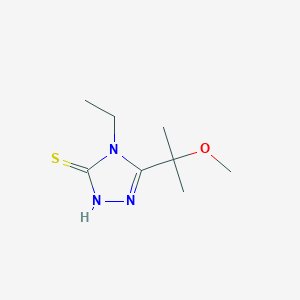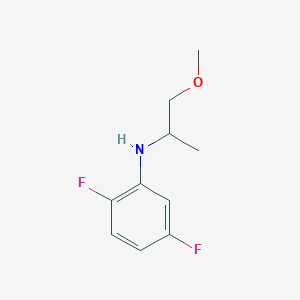
2,5-difluoro-N-(1-methoxypropan-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline is an organic compound with the molecular formula C10H13F2NO It is a fluorinated aniline derivative, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring, and a methoxypropan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-(1-methoxypropan-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-difluoroaniline.
Alkylation: The 2,5-difluoroaniline undergoes alkylation with 1-methoxypropan-2-yl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to form the desired product.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Substituted aniline derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(1-methoxypropan-2-yl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable candidate in drug design.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the methoxypropan-2-yl group, making it less sterically hindered and potentially less active in certain reactions.
N-(1-Methoxypropan-2-yl)aniline: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
Uniqueness
2,5-Difluoro-N-(1-methoxypropan-2-yl)aniline is unique due to the combination of fluorine atoms and the methoxypropan-2-yl group. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Properties
Molecular Formula |
C10H13F2NO |
|---|---|
Molecular Weight |
201.21 g/mol |
IUPAC Name |
2,5-difluoro-N-(1-methoxypropan-2-yl)aniline |
InChI |
InChI=1S/C10H13F2NO/c1-7(6-14-2)13-10-5-8(11)3-4-9(10)12/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
VSBGTXMYUUYIHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=C(C=CC(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-5-{[(piperidin-3-yl)methyl]amino}piperidin-2-one](/img/structure/B15263666.png)
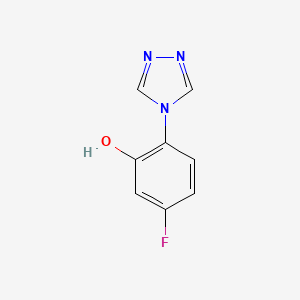
![5-Amino-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B15263687.png)
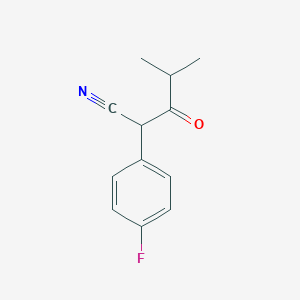
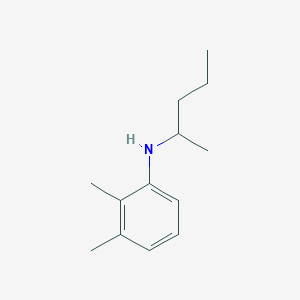

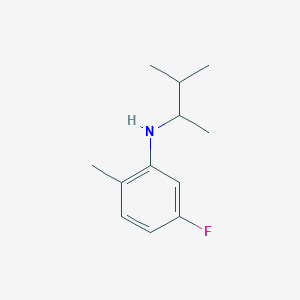
![3-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile](/img/structure/B15263720.png)
![tert-Butyl 5-[4-(propan-2-yl)piperazin-1-yl]piperidine-3-carboxylate](/img/structure/B15263722.png)
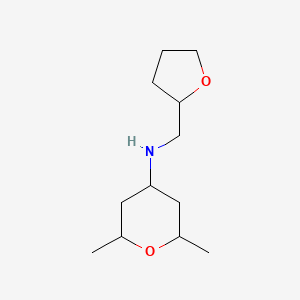
![(2-[Cyano(methyl)amino]ethyl)dimethylamine](/img/structure/B15263742.png)
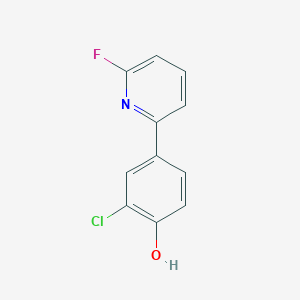
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
